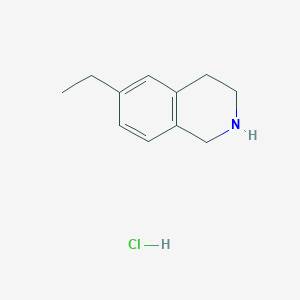

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium ions, which can further react with nucleophiles.

Reduction: Reduction reactions can convert iminium ions back to the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential neuroprotective and neurotoxic effects, particularly in relation to dopaminergic neurons.

Medicine: Investigated for its potential as an antitumor agent and its role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: Dopamine receptors, enzymes involved in neurotransmitter metabolism.

Pathways Involved: Inhibition of monoamine oxidase enzymes, modulation of dopamine catabolism, and reduction of oxidative stress by inhibiting the formation of reactive oxygen species.

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Known for its use as a starting material for the synthesis of more complex isoquinolines and quinolizidines.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Interacts with dopamine receptors and inhibits monoamine oxidase enzymes.

Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .

Biological Activity

6-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique ethyl substitution at the 6-position of the tetrahydroisoquinoline structure. This modification enhances its biological activity and interaction with various molecular targets.

The biological activity of ETHIQ involves several mechanisms:

- Dopamine Receptor Interaction : ETHIQ interacts with dopamine receptors, particularly influencing dopaminergic neurotransmission. This interaction is crucial for its potential neuroprotective effects.

- Enzyme Modulation : The compound inhibits monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism. By inhibiting MAO, ETHIQ may help in reducing oxidative stress and enhancing dopamine levels .

- Antitumor Activity : ETHIQ has been investigated for its antitumor properties. It may induce apoptosis in cancer cells through the modulation of various signaling pathways .

Neuroprotective Effects

Research indicates that ETHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate dopamine levels can help alleviate symptoms associated with dopaminergic neuron degeneration .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. While specific data on ETHIQ's antiviral efficacy is limited, related compounds have shown promising results in inhibiting viral replication in vitro . For instance:

| Compound | EC50 (μM) | Selective Index |

|---|---|---|

| Compound trans-1 | 3.15 | >63.49 |

| Compound trans-2 | 2.78 | >71.94 |

These findings suggest that modifications similar to those in ETHIQ may yield compounds with significant antiviral activity .

Anticancer Research

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example:

- Cell Lines Tested : HSC-2 and HSC-4

- Mechanism : Induction of autophagy and apoptosis in cancer cells.

These studies underscore the need for further research into ETHIQ's specific mechanisms and efficacy against various cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ETHIQ, it is essential to compare it with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Antitumor and neuroprotective | Stronger MAO inhibition |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Dopamine receptor modulation | Endogenous neuroprotective agent |

ETHIQ's ethyl substitution at the 6-position distinguishes it from these compounds, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ETHIQ:

- Neuroprotective Studies : Research has shown that ETHIQ can protect dopaminergic neurons from oxidative stress-induced damage.

- Antitumor Activity : In vitro studies demonstrated that ETHIQ can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

- Antiviral Potential : Related tetrahydroisoquinoline derivatives have shown efficacy against SARS-CoV-2, suggesting that ETHIQ may possess similar properties pending further investigation .

Properties

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-3-4-11-8-12-6-5-10(11)7-9;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSHXCGOBXTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404576-49-4 | |

| Record name | Isoquinoline, 6-ethyl-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404576-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.